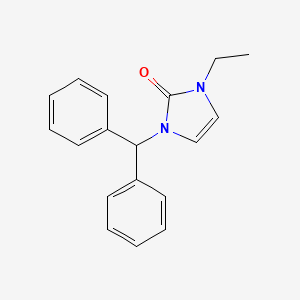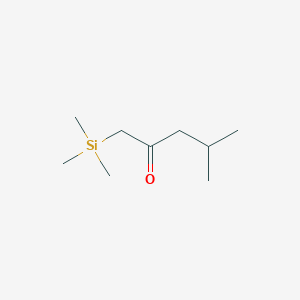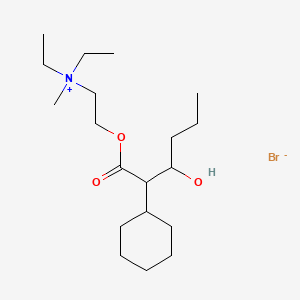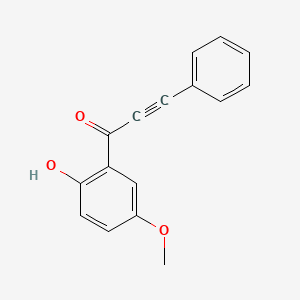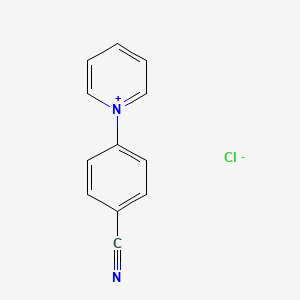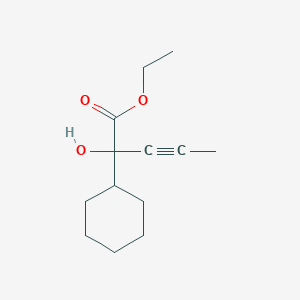
3,3'-(2,2,7,7-Tetramethyl-3,6-dioxa-2,7-disilaoct-4-ene-4,5-diyl)dipyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,3’-(2,2,7,7-Tetramethyl-3,6-dioxa-2,7-disilaoct-4-ene-4,5-diyl)dipyridine is a complex organic compound characterized by its unique structure, which includes pyridine rings and silicon atoms
Méthodes De Préparation
The synthesis of 3,3’-(2,2,7,7-Tetramethyl-3,6-dioxa-2,7-disilaoct-4-ene-4,5-diyl)dipyridine typically involves multiple steps. One common method includes the reaction of pyridine derivatives with silicon-containing reagents under controlled conditions. Industrial production methods may involve the use of catalysts to enhance the reaction efficiency and yield.
Analyse Des Réactions Chimiques
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized using strong oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and catalysts like palladium on carbon. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
3,3’-(2,2,7,7-Tetramethyl-3,6-dioxa-2,7-disilaoct-4-ene-4,5-diyl)dipyridine has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry and as a building block in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of advanced materials and as a catalyst in various industrial processes.
Mécanisme D'action
The mechanism of action of 3,3’-(2,2,7,7-Tetramethyl-3,6-dioxa-2,7-disilaoct-4-ene-4,5-diyl)dipyridine involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The specific pathways involved depend on the context of its application, whether in biological systems or industrial processes.
Comparaison Avec Des Composés Similaires
Compared to other similar compounds, 3,3’-(2,2,7,7-Tetramethyl-3,6-dioxa-2,7-disilaoct-4-ene-4,5-diyl)dipyridine is unique due to its silicon-containing structure and the presence of pyridine rings. Similar compounds include:
Tetramethylbutane: A hydrocarbon with a highly branched structure.
2,2,7,7-Tetramethyl-3,5-octadiyne: Known for its reactivity in organic synthesis.
2,2,6,6-Tetramethyl-3,5-heptanedione: Used as a ligand in metal-catalyzed reactions.
These compounds share some structural features but differ in their specific applications and reactivity.
Propriétés
Numéro CAS |
92933-35-2 |
|---|---|
Formule moléculaire |
C18H26N2O2Si2 |
Poids moléculaire |
358.6 g/mol |
Nom IUPAC |
(1,2-dipyridin-3-yl-2-trimethylsilyloxyethenoxy)-trimethylsilane |
InChI |
InChI=1S/C18H26N2O2Si2/c1-23(2,3)21-17(15-9-7-11-19-13-15)18(22-24(4,5)6)16-10-8-12-20-14-16/h7-14H,1-6H3 |
Clé InChI |
QYZKNFQCBLMHHX-UHFFFAOYSA-N |
SMILES canonique |
C[Si](C)(C)OC(=C(C1=CN=CC=C1)O[Si](C)(C)C)C2=CN=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


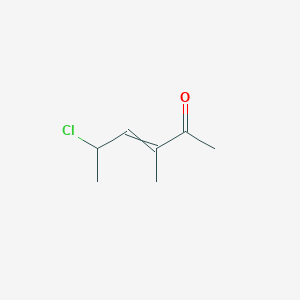
![{[(16,16,17,17,18,18,18-Heptafluorooctadecyl)oxy]methyl}benzene](/img/structure/B14342766.png)
